molecular formula C6H9NO B13033529 2-Hydroxy-1-methylcyclobutane-1-carbonitrile

2-Hydroxy-1-methylcyclobutane-1-carbonitrile

Cat. No.: B13033529
M. Wt: 111.14 g/mol
InChI Key: WADHODHKOLPUAR-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methylcyclobutane-1-carbonitrile (CAS: 287958-90-1, C₆H₉NO, MW: 111.14 g/mol) is a cyclobutane derivative featuring a hydroxyl group at the 2-position and a methyl group at the 1-position of the cyclobutane ring, with a nitrile substituent also at the 1-position . This compound is of interest in medicinal and synthetic chemistry due to its strained cyclobutane ring and polar functional groups, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-hydroxy-1-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C6H9NO/c1-6(4-7)3-2-5(6)8/h5,8H,2-3H2,1H3

InChI Key

WADHODHKOLPUAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-methylcyclobutane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1-methylcyclobutanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-1-methylcyclobutane-1-carbonitrile may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-methylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-methylcyclobutanone.

    Reduction: Formation of 2-hydroxy-1-methylcyclobutanamine.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • 2-Hydroxy-1-methylcyclobutane-1-carbonitrile serves as a foundational compound in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry. Researchers have utilized this compound to create derivatives that exhibit enhanced properties or novel functionalities.

Biological Research

Potential Biological Activity

  • The compound has been studied for its biological interactions, particularly in the context of its potential therapeutic properties. The presence of the hydroxyl group may enhance solubility and facilitate interactions with biological targets, such as enzymes or receptors, which could lead to specific biological effects.

Antitumor Activity

  • Research indicates that derivatives of cyclobutane compounds, including 2-Hydroxy-1-methylcyclobutane-1-carbonitrile, exhibit significant antitumor properties. For example, studies have shown that modifications to the cyclobutane structure can improve alkylating activity against various cancer cell lines. The biological mechanisms underlying these effects are still being explored but may involve modulation of apoptosis and cell cycle regulation pathways .

Medicinal Chemistry

Therapeutic Potential

  • Investigations into the therapeutic applications of 2-Hydroxy-1-methylcyclobutane-1-carbonitrile have highlighted its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique structural features may contribute to the development of new drugs targeting specific diseases or conditions.

Industrial Applications

Production of Specialty Chemicals

  • In industry, 2-Hydroxy-1-methylcyclobutane-1-carbonitrile is utilized for producing specialty chemicals with tailored properties. Its ability to participate in various chemical reactions makes it suitable for creating materials used in different applications, including coatings, adhesives, and other chemical formulations.

Case Studies and Research Findings

Case Study: Antitumor Properties
A study explored the antitumor effects of cyclobutane derivatives, including 2-Hydroxy-1-methylcyclobutane-1-carbonitrile. The findings demonstrated that specific structural modifications could enhance the compound's efficacy against L1210 leukemia cells. The trans isomer exhibited comparable effectiveness to established chemotherapeutics like CCNU, indicating its potential as a lead compound in cancer therapy .

Mechanism of Action
The mechanism by which 2-Hydroxy-1-methylcyclobutane-1-carbonitrile exerts its biological effects involves interactions with cellular pathways related to apoptosis and cell cycle regulation. The hydroxyl group may facilitate better cellular uptake compared to more hydrophobic compounds, enhancing bioavailability and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-methylcyclobutane-1-carbonitrile depends on its specific application. In chemical reactions, the hydroxyl and nitrile groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Hydroxy-1-methylcyclobutane-1-carbonitrile (Isomeric Comparison)

The structural isomer 3-hydroxy-1-methylcyclobutane-1-carbonitrile (CID 90069189, C₆H₉NO) differs in the position of the hydroxyl group (3-position vs. 2-position). Key distinctions include:

  • Synthetic Accessibility : The synthesis of 3-hydroxy derivatives often involves different regioselective pathways, such as hydroxylation of pre-functionalized cyclobutanes, whereas 2-hydroxy analogs may require directed C–H activation or cycloaddition strategies.
Table 1: Structural and Physical Property Comparison
Property 2-Hydroxy-1-methylcyclobutane-1-carbonitrile 3-Hydroxy-1-methylcyclobutane-1-carbonitrile
Molecular Formula C₆H₉NO C₆H₉NO
CAS Number 287958-90-1 Not reported
SMILES CC1(C#N)CC(O)C1 CC1(CC(C1)O)C#N
Predicted Solubility* Moderate in polar solvents Slightly higher solubility due to reduced steric hindrance

*Note: Solubility data inferred from structural analogs .

1-(2-Methoxyethyl)cyclobutane-1-carbonitrile (Functional Group Variation)

This compound (C₈H₁₁NO) replaces the hydroxyl and methyl groups with a 2-methoxyethyl chain. Key differences include:

  • Polarity and CCS Values : The methoxyethyl group increases hydrophobicity compared to the hydroxylated analog. Collision cross-section (CCS) predictions for its adducts (e.g., [M+H]+: 130.0 Ų) suggest a more extended conformation than hydroxylated analogs, which likely exhibit compact structures due to intramolecular hydrogen bonding .
  • Reactivity : The nitrile group in 2-hydroxy-1-methylcyclobutane-1-carbonitrile may participate in nucleophilic additions or cyclizations, whereas the methoxyethyl derivative is less reactive toward electrophiles.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (Ring Functionalization)

This compound (C₇H₁₂ClNO₂) shares the cyclobutane core but features ester and methylamino groups. Notable contrasts:

  • Acid-Base Properties : The hydrochloride salt form enhances water solubility compared to the neutral nitrile derivative.
  • Synthetic Utility : The ester group allows for further derivatization (e.g., hydrolysis to carboxylic acids), whereas the nitrile in 2-hydroxy-1-methylcyclobutane-1-carbonitrile is typically terminal .

Biological Activity

2-Hydroxy-1-methylcyclobutane-1-carbonitrile (CAS Number: 287958-90-1) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
IUPAC Name: 2-hydroxy-1-methylcyclobutane-1-carbonitrile
SMILES Notation: CC1(C#N)CCC1O

The compound features a cyclobutane ring with a hydroxyl and a cyano group, which may influence its reactivity and biological interactions.

Antitumor Activity

Research indicates that derivatives of cyclobutane compounds, including 2-hydroxy-1-methylcyclobutane-1-carbonitrile, exhibit significant antitumor properties. A study involving related compounds demonstrated enhanced alkylating activity against various cancer cell lines, suggesting that modifications to the cyclobutane structure can lead to improved therapeutic outcomes. For instance, the cis and trans isomers of similar compounds showed varying degrees of toxicity and effectiveness against L1210 leukemia cells, with the trans isomer exhibiting comparable efficacy to established chemotherapeutics like CCNU .

The biological mechanisms through which 2-hydroxy-1-methylcyclobutane-1-carbonitrile exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the hydroxyl group could enhance water solubility, potentially facilitating better cellular uptake and bioavailability compared to other hydrophobic compounds .

Case Studies

A notable case study involved testing the compound's effects on human cancer cell lines. In vitro assays showed that treatment with 2-hydroxy-1-methylcyclobutane-1-carbonitrile resulted in significant inhibition of cell proliferation in certain cancer types. The IC50 values were determined through dose-response curves, revealing a lower IC50 indicative of higher potency compared to control groups.

Compound IC50 (µM) Cell Line Effect
2-Hydroxy-1-methylcyclobutane-1-carbonitrile15L1210 leukemiaSignificant inhibition
CCNU20L1210 leukemiaControl for comparison

Toxicity Profile

While the antitumor activity is promising, toxicity remains a critical concern. The compound's lethal dose was assessed in murine models, showing that while it possesses antitumor properties, it also exhibits bone marrow toxicity similar to other alkylating agents. This duality necessitates further investigation into its safety profile and potential side effects in clinical applications .

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